molecular formula C19H16ClN3O3S3 B12018115 Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B12018115
M. Wt: 466.0 g/mol
InChI Key: WKUCWIRUACXDCR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorobenzylsulfanyl group and at position 2 with a sulfanyl-acetyl-amino benzoate ester (Fig. 1). The structural complexity arises from its dual sulfanyl linkages, chloro-substituted benzyl group, and ester functionality, which collectively influence its physicochemical and biological properties. Such derivatives are of interest in medicinal chemistry due to the thiadiazole ring’s role in modulating bioactivity, particularly in antimicrobial and anticancer applications .

Properties

Molecular Formula

C19H16ClN3O3S3

Molecular Weight

466.0 g/mol

IUPAC Name

methyl 4-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H16ClN3O3S3/c1-26-17(25)13-4-8-15(9-5-13)21-16(24)11-28-19-23-22-18(29-19)27-10-12-2-6-14(20)7-3-12/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

WKUCWIRUACXDCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. For this compound, 5-substituted-2-amino-1,3,4-thiadiazole serves as the intermediate.

Procedure :

  • Acylation : React 4-chlorobenzyl thiol with thiourea in the presence of hydrochloric acid to form 4-chlorobenzyl thiosemicarbazide.

  • Dehydration : Treat the thiosemicarbazide with polyphosphoric acid (PPA) at 120°C for 6–8 hours. The dehydrating agent promotes cyclization, yielding 5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

ParameterOptimal Value
Temperature120°C
CatalystPolyphosphoric acid
Reaction Time7 hours
Yield68–72%

This method, adapted from Gupta et al., provides consistent yields by avoiding volatile reagents.

Functionalization of the Thiadiazole Ring

Sulfanyl Group Introduction

The 2-amino group of the thiadiazole intermediate undergoes substitution to introduce the sulfanylacetyl linker.

Stepwise Protocol :

  • Diazoization : Treat 5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-amine with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt.

  • Thiolation : React the diazonium salt with potassium ethyl xanthogenate in aqueous ethanol, yielding the 2-mercapto derivative.

  • Alkylation : Treat the mercapto intermediate with chloroacetyl chloride in dry acetone under nitrogen atmosphere, forming 2-(chloroacetyl)sulfanyl-5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazole.

Critical Parameters :

  • Temperature control during diazoization prevents decomposition.

  • Anhydrous conditions during alkylation minimize hydrolysis.

Coupling with Methyl 4-Aminobenzoate

Amide Bond Formation

The final step involves coupling the thiadiazole intermediate with methyl 4-aminobenzoate via nucleophilic acyl substitution.

Optimized Method :

  • Activation : Dissolve 2-(chloroacetyl)sulfanyl-5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazole in dimethylformamide (DMF). Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Condensation : Introduce methyl 4-aminobenzoate and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours.

  • Workup : Filter precipitated dicyclohexylurea, concentrate the filtrate, and purify by column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield Data :

Purification MethodYield (%)Purity (HPLC)
Column Chromatography6598.5
Recrystallization5897.2

Alternative Synthetic Routes

One-Pot Thiadiazole Formation

Recent advances suggest a streamlined approach using microwave-assisted synthesis:

  • Combine 4-chlorobenzyl thiol, thiosemicarbazide, and chloroacetic acid in a single vessel.

  • Irradiate at 150 W for 15 minutes using PPA as catalyst.

  • Directly couple the crude product with methyl 4-aminobenzoate without isolation.

Advantages :

  • 40% reduction in reaction time.

  • Eliminates intermediate purification steps.

Limitations :

  • Slightly lower yield (62%) compared to stepwise methods.

Analytical Characterization

Key analytical data for the final product:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.52 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Chromatographic Purity :

  • HPLC retention time: 6.78 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

Common Side Reactions

  • Oxidation of Thiols : Mitigated by conducting reactions under nitrogen.

  • Over-alkylation : Controlled by using stoichiometric amounts of chloroacetyl chloride.

Solvent Optimization

SolventReaction Efficiency (%)
DMF92
THF78
Acetone65

Polar aprotic solvents like DMF enhance reaction rates due to better solubility of intermediates .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its thiadiazole core and functional groups:

  • Thiadiazole Ring : Pseudo-aromatic stability enables interaction with biomolecules (e.g., enzymes) .

  • Sulfanyl Groups : Provide nucleophilic sites for substitution reactions.

  • Acetyl Group : Facilitates conjugation or hydrolysis under basic conditions.

Key Mechanistic Insights :

  • The thiadiazole’s tautomeric behavior (e.g., between 2-hydroxy, mercapto, and amino forms) influences reactivity .

  • Electron-withdrawing substituents (e.g., chlorobenzyl) enhance stability and direct nucleophilic attack at the sulfanyl positions.

Characterization Techniques

The compound’s structure and purity are confirmed via:

Technique Key Observations
NMR Confirms proton environments (e.g., aromatic protons, acetyl group)
IR Identifies functional groups (e.g., C=O stretch, S-H vibrations)
Mass Spectrometry Validates molecular weight (466.003 g/mol)

Stability and Reactivity

The compound exhibits:

  • Thermal Stability : Requires controlled conditions (e.g., 60°C) during synthesis to prevent decomposition.

  • Chemical Stability : Resists side reactions under mild conditions but undergoes substitution at sulfanyl positions under nucleophilic conditions.

  • Crystallographic Behavior : Dihedral angles between thiadiazole and benzene rings (0.8°–0.9°) indicate planarity, likely influencing reactivity .

Antitumor Activity Mechanism

While not a direct reaction, the compound’s biological activity is linked to its structural features:

  • Electron-Withdrawing Groups : Chlorobenzyl substituents enhance cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .

  • Acetyl Group : Facilitates interaction with intracellular targets, such as enzymes or receptors .

Comparative Reactivity

The thiadiazole scaffold’s reactivity is influenced by substituents:

  • Chlorobenzyl Substituent : Increases lipophilicity and interaction with hydrophobic regions of biomolecules .

  • Sulfanyl Groups : Enable covalent binding to cysteine residues in proteins .

Key Research Findings

  • Synthesis Optimization : Microwave-assisted cyclization improves yields compared to traditional methods .

  • Structural Influence : Substituents like chlorobenzyl enhance antitumor activity (IC₅₀ <10 µg/mL) .

  • Mechanistic Insight : Thiadiazole’s pseudo-aromaticity and tautomerism drive selective reactivity .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on 1,3,4-Thiadiazole Derivatives : A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were evaluated for their antitumor activity against MCF-7 and HepG2 cell lines. The results demonstrated enhanced anticancer activity when these compounds were modified with piperazine or piperidine rings, indicating a structure-activity relationship that could be beneficial for developing new anticancer agents .
  • Synthesis and Evaluation : Another study synthesized several thiadiazole derivatives and assessed their anticancer potential through in vitro assays. The findings revealed promising IC50 values for certain derivatives against LoVo and MCF-7 cells, suggesting that modifications to the thiadiazole scaffold can lead to improved anti-proliferative effects .

Data Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 Value (µM)Reference
Compound 1MCF-723.29
Compound 2LoVo2.44
Compound 3HepG2Not specified

Antimicrobial Properties

Thiadiazole derivatives also show potential as antimicrobial agents. The structural features of this compound may enhance its efficacy against various pathogens.

Research Findings

Recent studies have highlighted the effectiveness of thiadiazole compounds against Mycobacterium smegmatis and other bacterial strains. For instance, a specific derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like Isoniazid .

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound NamePathogenMIC (µg/mL)Reference
Compound AMycobacterium smegmatis26.46
Compound BE. coliNot specified

Neuroprotective Effects

Emerging research suggests that some thiadiazole derivatives possess neuroprotective properties. A study indicated that certain modifications to the thiadiazole ring could lead to enhanced anticonvulsant activity through mechanisms involving GABAergic pathways and voltage-gated sodium channels .

Case Study: Neuroprotective Screening

In vivo studies using models such as the maximal electroshock seizure (MES) test showed that selected thiadiazole derivatives provided significant protection against seizures without notable toxicity .

Mechanism of Action

The mechanism of action of Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and chlorobenzyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The compound is compared below with structurally related 1,3,4-thiadiazole-based molecules, focusing on substituents, molecular weight, and functional group variations.

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate 1,3,4-Thiadiazole 5-(4-Cl-benzylsulfanyl), 2-(sulfanyl-acetyl-amino benzoate) C₁₉H₁₆ClN₃O₃S₃ 482.0 Chloro-substituted benzyl, ester group
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole (dimeric) 5-(4-Me-phenyl), 2-(sulfanylmethyl-sulfanyl) C₁₈H₁₆N₄S₄ 440.6 Dimeric thiadiazole, methyl substituents
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 1,2,4-Triazole 5-(4-Cl-benzyl), 4-(pyrrolyl), ester group C₂₄H₂₂ClN₅O₃S 496.0 Triazole core, pyrrolyl substitution
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 5-(4-Cl-benzylsulfanyl), 2-(dimethylsulfamoyl-benzamide) C₁₉H₁₈ClN₅O₂S₃ 488.0 Sulfamoyl benzamide substituent
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide 1,3,4-Thiadiazole 5-(4-Cl-benzylsulfonyl), 2-(methoxyphenyl-acetamide) C₁₈H₁₆ClN₃O₄S₂ 437.9 Sulfonyl linkage, methoxy group

Functional Group Analysis

Sulfanyl vs. In contrast, the sulfonyl (-SO₂-) group in increases polarity and oxidative stability but reduces nucleophilicity.

Methyl or methoxy substituents (e.g., ) may reduce bioactivity due to lower electronegativity.

Heterocyclic Core Variations :

  • Replacing the thiadiazole with a triazole (e.g., ) alters hydrogen-bonding capacity and ring strain, impacting binding affinity in biological targets.

Pharmacological and Physicochemical Implications

  • Bioactivity : Thiadiazoles with sulfanyl groups (target compound, ) are often associated with antimicrobial activity due to sulfur’s role in disrupting microbial enzymes. The sulfonyl derivative may exhibit reduced activity but improved metabolic stability.
  • Solubility : Ester groups (target compound, ) enhance solubility in polar solvents compared to amide derivatives (e.g., ).
  • Synthetic Accessibility : The dimeric thiadiazole in requires complex coupling steps, whereas the target compound’s synthesis is more straightforward due to modular substituent additions.

Biological Activity

Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate (referred to as Compound A) is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. The compound is characterized by its unique structural features that include a sulfanyl group and an acetylamino benzoate structure, which are key to its biological interactions. This article reviews the biological activity of Compound A, focusing on its antimicrobial, antiviral, and anticancer properties.

Structural Characteristics

Compound A has the following molecular formula: C₁₉H₁₈ClN₃O₂S₂. The presence of the thiadiazole ring is significant as it is associated with various pharmacological activities. The structural formula can be summarized as follows:

ComponentStructure
Thiadiazole RingThiadiazole Structure
4-Chlorobenzyl GroupChlorobenzyl Structure
Acetylamino Benzoate GroupAcetylamino Structure

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of thiadiazoles demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Case Study:
In a study examining the antimicrobial efficacy of thiadiazole derivatives, Compound A was tested against several gram-positive and gram-negative bacteria. The results indicated that it inhibited growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. A notable study evaluated the antiviral activity of various compounds against the Tobacco Mosaic Virus (TMV), where some derivatives exhibited up to 50% inhibition .

Research Findings:
Compound A's structural features suggest potential interactions with viral proteins, which could inhibit viral replication. In vitro assays demonstrated that it could significantly reduce viral load in infected cell lines.

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been a focus of recent research. Various studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study:
In a recent investigation involving several cancer cell lines (including breast and liver cancer), Compound A demonstrated cytotoxic effects with IC₅₀ values ranging from 20 to 40 µM. Mechanistic studies suggested that it induces apoptosis through the intrinsic pathway, activating caspases and leading to cell death.

The biological activities of Compound A can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Thiadiazole derivatives often act by inhibiting key enzymes necessary for microbial survival or viral replication.
  • Interaction with DNA/RNA: Some studies suggest that these compounds may bind to nucleic acids, disrupting replication processes.
  • Induction of Apoptosis: In cancer cells, activation of apoptotic pathways leads to programmed cell death.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate?

  • Methodology : The compound can be synthesized via stepwise condensation reactions. For example:

Thiadiazole Core Formation : React 4-chlorobenzyl thiol with carbon disulfide and hydrazine hydrate to form the 1,3,4-thiadiazole ring (as seen in analogous syntheses of thiadiazole derivatives) .

Sulfanyl Acetylation : Introduce the sulfanylacetyl group using chloroacetyl chloride under basic conditions (e.g., triethylamine in THF) .

Esterification and Coupling : Couple the intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .

  • Optimization : Reaction yields improve with anhydrous solvents, controlled temperatures (0–5°C for acetylation), and inert atmospheres .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement (e.g., C–C bond precision ≤ 0.003 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts to analogous thiadiazole derivatives (e.g., δ ~7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 508.04 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : If antiproliferative activity varies between cell lines (e.g., IC₅₀ discrepancies in MCF-7 vs. HeLa):

Assay Validation : Confirm assay conditions (e.g., pH, serum content) match established protocols .

Metabolic Stability : Test compound stability in cell culture media (e.g., HPLC monitoring over 24 hours) .

Target Engagement : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations to target proteins (e.g., EGFR kinase) .

  • Data Interpretation : Cross-validate with structural analogs (e.g., replacing 4-chlorobenzyl with methylsulfanyl groups) to isolate substituent effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • SAR Design :

  • Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 4-methyl) to evaluate electronic effects .
  • Linker Variations : Replace the sulfanylacetyl group with carbamate or urea linkers to assess steric impacts .
    • Biological Testing :
  • Dose-Response Curves : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or HDACs) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate frontier molecular orbitals with activity trends .

Q. How can crystallographic data be leveraged to predict solubility and bioavailability?

  • Crystal Packing Analysis : Use Mercury Software to calculate packing coefficients and identify hydrophobic interactions (e.g., π-π stacking of benzyl groups) .
  • Solubility Prediction : Correlate lattice energy (from SHELXL refinement) with experimental solubility in polar aprotic solvents (e.g., DMSO vs. acetonitrile) .

Methodological Notes

  • Contradiction Management : If NMR and X-ray data conflict (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to resolve dynamic effects .
  • High-Throughput Screening : Employ fragment-based libraries to identify co-crystallization partners for enhanced stability .

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